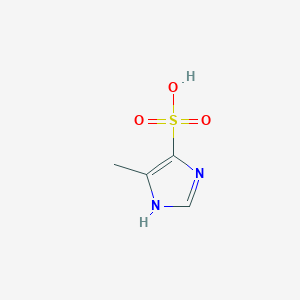

![molecular formula C7H5N3O2 B1346416 咪唑并[1,2-c]嘧啶-2-羧酸 CAS No. 914637-64-2](/img/structure/B1346416.png)

咪唑并[1,2-c]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

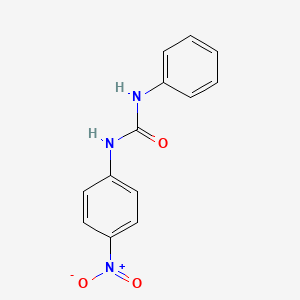

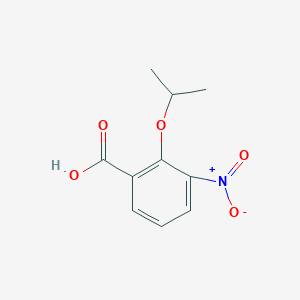

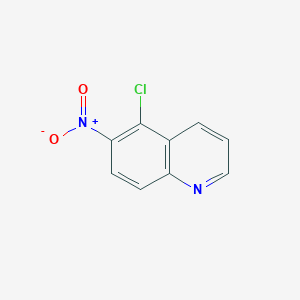

Imidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that is part of a broader class of imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered interest due to their wide range of applications in medicinal chemistry and their potential as therapeutic agents. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure that is often found in compounds with significant biological activities, including anti-inflammatory and antimycobacterial properties 10.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, which are closely related to imidazo[1,2-c]pyrimidine-2-carboxylic acid, has been achieved through various methods. A silver-mediated selective C-H/N-H oxidative cross-coupling/cyclization has been used to construct heteroaromatic imidazo[1,2-a]pyridines, which is a similar process that could potentially be applied to the synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid . Additionally, palladium-catalyzed regioselective arylation has been employed for the synthesis of 3-arylimidazo[1,2-a]pyrimidines, which suggests that palladium catalysis could be a viable route for the synthesis of substituted imidazo[1,2-c]pyrimidine derivatives . Moreover, regiospecific synthesis of imidazo[1,2-c]pyrimidine has been reported using a one-pot reaction involving 2-aminopyrimidines and 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-c]pyrimidine-2-carboxylic acid is characterized by the presence of an imidazo[1,2-c]pyrimidine core, which is a bicyclic ring system consisting of fused imidazole and pyrimidine rings. The carboxylic acid functional group at the 2-position introduces additional reactivity and the potential for further functionalization .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives, which share structural similarities with imidazo[1,2-c]pyrimidine-2-carboxylic acid, have been shown to undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon-hydrogen, carbon-carbon, and carbon-nitrogen bond formations . The presence of the carboxylic acid group in imidazo[1,2-c]pyrimidine-2-carboxylic acid would likely influence its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-c]pyrimidine-2-carboxylic acid would be influenced by its heterocyclic structure and the presence of the carboxylic acid group. These properties include solubility, melting point, and acidity, which are important for the compound's behavior in biological systems and its potential as a drug candidate. The trifluoromethylated imidazo[1,2-a]pyrimidines, for example, have been synthesized to explore the impact of fluorination on the physical and chemical properties of these compounds .

Relevant Case Studies

Case studies involving imidazo[1,2-a]pyrimidine derivatives have demonstrated their potential in drug development. For instance, imidazo[1,2-a]pyrimidine-8-carboxamides have been identified as a novel antimycobacterial lead series, with selective inhibitors of Mycobacterium tuberculosis being developed from this class10. Additionally, a series of imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory activities with COX-2 selectivity . These studies highlight the therapeutic potential of imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives in treating various diseases.

科学研究应用

合成化学和杂环化合物

咪唑并[1,2-c]嘧啶-2-羧酸衍生物因其在杂环化合物合成中的作用而受到认可。这些衍生物作为开发具有重要生物活性的分子的关键支架。这些化合物的多功能性体现在它们在各种合成途径中的应用中,提供了广泛的化学和生物功能 (Rabia Zeynep Kobak 和 B. Akkurt,2022 年)。

光学传感器和生物应用

咪唑并[1,2-c]嘧啶-2-羧酸衍生物已被用作光学传感器开发中的精妙传感材料。它们形成配位键和氢键的能力使其适用于用作传感探针。这反映了该化合物在光学传感器创建及其更广泛的生物和医学应用中的重要性 (Gitanjali Jindal 和 N. Kaur,2021 年)。

合成生物学中的非天然碱基对

在合成生物学中,咪唑并[1,2-c]嘧啶衍生物已被探索用于开发非天然碱基对。这些衍生物在扩展遗传密码方面显示出显着的希望,为基因工程和生物技术的发展做出了贡献。该研究强调了该化合物在创建新碱基对中的效用,这些碱基对提供了增强的堆叠能力和形状互补性,这对于合成生物学应用至关重要 (Noriko Saito-Tarashima 和 N. Minakawa,2018 年)。

药物化学

咪唑并[1,2-c]嘧啶支架因其在药物化学中的治疗潜力而受到关注。它为生物活性分子的开发提供了结构基础,展示了广泛的治疗应用。这包括探索咪唑并[1,2-c]嘧啶衍生物用于激酶抑制,说明了该支架在药物发现和寻找新型治疗剂中的多功能性 (Amanda Garrido 等人,2021 年)。

催化和有机合成

咪唑并[1,2-c]嘧啶-2-羧酸衍生物在催化和有机合成中也发挥着至关重要的作用。它们独特的化学性质已被用于设计催化剂和合成中间体,为开发新的合成方法和复杂分子的有效合成做出了贡献 (Dongli Li 等人,2019 年)。

安全和危害

未来方向

Future research could focus on the development of new drugs using Imidazo[1,2-c]pyrimidine-2-carboxylic acid. For instance, one study discusses the development of novel anticancer drugs with a pyrimidine scaffold . Another study suggests the development of new drugs to overcome the problems of antimicrobial resistance .

属性

IUPAC Name |

imidazo[1,2-c]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-3-10-4-8-2-1-6(10)9-5/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCMHLJTAARKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN2C1=NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650366 |

Source

|

| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |

CAS RN |

914637-64-2 |

Source

|

| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。